molecular formula C8H12N2 B8507784 Cyclopropyl-cyclopropylamino-acetonitrile

Cyclopropyl-cyclopropylamino-acetonitrile

Cat. No. B8507784
M. Wt: 136.19 g/mol
InChI Key: QCVAKMUDEUXRJY-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

Following a procedure outlined in Synth. Commun. 15(2), 1985, 157-163, cyclopropylamine (2 g) and cyclopropanecarboxaldehyde (4.9 g) were combined in a pressure tube and heated to 100° C. for 10 minutes. The mixture was cooled to RT and trimethylsilylcyanide (8.76 mL) was added carefully with cooling by means of an ice bath (exothermic!). After addition, the mixture was reheated to 100° C. for another 10 minutes. After cooling, the mixture was diluted with ether and extracted two times with 2 N HCl. The combined aqueous extracts were basified with conc. NaOH to pH 10, saturated with NaCl and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by flash chromatography using ethyl acetate/heptane 1:1 as an eluent to give the desired material as a colorless oil (884 mg). MS (EI): 137.2 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
8.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH:5]1([CH:8]=O)[CH2:7][CH2:6]1.C[Si]([C:14]#[N:15])(C)C>CCOCC>[CH:5]1([CH:8]([NH:4][CH:1]2[CH2:3][CH2:2]2)[C:14]#[N:15])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(CC1)C=O
Step Two
Name
Quantity
8.76 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
with cooling by means of an ice bath (exothermic!)
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted two times with 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)C(C#N)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 884 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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